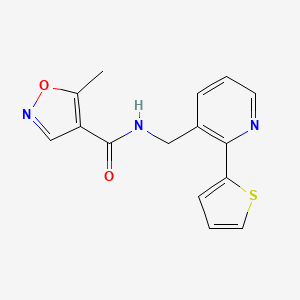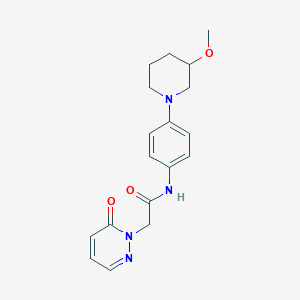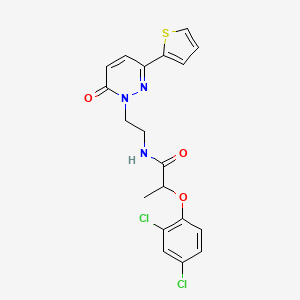
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, also known as DBZ or DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBZ is a potent inhibitor of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and Notch receptors. In
Mécanisme D'action
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide inhibits gamma-secretase by binding to the active site of the enzyme, preventing it from cleaving APP and Notch receptors. This leads to a decrease in the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and an increase in the activation of Notch signaling, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of amyloid beta peptides in vitro and in vivo, leading to a reduction in amyloid plaque deposition in the brain. It has also been shown to increase the activation of Notch signaling, leading to an increase in cell differentiation and proliferation. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has a number of advantages for lab experiments. It is a potent and specific inhibitor of gamma-secretase, making it a useful tool for studying the role of gamma-secretase in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, this compound does have some limitations. It is not a selective inhibitor of gamma-secretase, and can also inhibit other enzymes such as beta-secretase and cathepsin B. In addition, this compound has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide. One area of research could be the development of more selective inhibitors of gamma-secretase that do not inhibit other enzymes. Another area of research could be the development of more water-soluble forms of this compound that are easier to use in experiments. In addition, research could be done on the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and cancer. Finally, research could be done on the role of gamma-secretase in other biological processes, and the potential implications of inhibiting gamma-secretase in these processes.
Méthodes De Synthèse
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can be synthesized by the reaction of 4-chlorobenzylamine with 2-(dimethylamino)-2-(naphthalen-1-yl)ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of gamma-secretase, which is involved in the processing of APP and Notch receptors. This makes this compound a potential therapeutic agent for the treatment of Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-27(2)21(20-9-5-7-17-6-3-4-8-19(17)20)15-26-23(29)22(28)25-14-16-10-12-18(24)13-11-16/h3-13,21H,14-15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWFCKTOPBOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2947570.png)

![5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2947572.png)
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2947577.png)



![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
